[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride
Overview
Description
[2,4’]Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride is a synthetic compound that features a unique combination of piperidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’]Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Formation of the Piperidine Ring: Piperidine derivatives can be synthesized through various methods, including hydrogenation of pyridine or cyclization of amino alcohols.
Coupling of the Rings: The thiazole and piperidine rings are then coupled using a suitable linker, such as a methylene group, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
[2,4’]Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
[2,4’]Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the bioactive nature of the thiazole ring.
Pharmacology: The compound is investigated for its potential effects on the central nervous system, including its use as a neuroprotective agent.
Industrial Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2,4’]Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
[2,4’]Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride is unique due to its specific combination of piperidine and thiazole rings, which may confer distinct biological activities and pharmacological properties compared to other thiazole-containing compounds .
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(2-piperidin-4-ylpiperidin-1-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS.ClH/c1-11-14(20-10-17-11)15(19)18-9-3-2-4-13(18)12-5-7-16-8-6-12;/h10,12-13,16H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQATZGYHFGWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCCC2C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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